4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethyl-2-(methylsulfanyl)pyrimidine
Description
4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethyl-2-(methylsulfanyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with methyl, methylsulfanyl, and piperazine-linked pyrimidine groups. Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural resemblance to nucleic acid bases and their role in drug design . Piperazine moieties, commonly found in pharmaceuticals, enhance solubility and modulate receptor interactions . This compound’s methylsulfanyl group may influence electronic properties and binding affinity, making it a candidate for therapeutic applications. Structural characterization of such compounds often employs crystallographic tools like SHELX and OLEX2 .
Properties
IUPAC Name |
4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethyl-2-methylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6S/c1-11-13(3)18-10-19-15(11)22-6-8-23(9-7-22)16-12(2)14(4)20-17(21-16)24-5/h10H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUIYEOVMIKQSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCN(CC2)C3=NC(=NC(=C3C)C)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethyl-2-(methylsulfanyl)pyrimidine , identified by its CAS number 2415630-41-8, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its potential applications in drug development and therapeutic uses.
- Molecular Formula : C17H25N7S
- Molecular Weight : 327.4 g/mol
- Structure : The compound features a piperazine moiety linked to a dimethylpyrimidine and a methylsulfanyl group, which are crucial for its biological interactions.
Anticancer Activity
Research indicates that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown potent cytotoxic effects against various cancer cell lines. In studies, derivatives with similar structural motifs have demonstrated IC50 values in the low micromolar range against breast (MCF-7) and lung (A549) cancer cells .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.09 |
| A549 | 0.03 |
| Colo-205 | 0.01 |
| A2780 | 0.12 |
This suggests that the target compound may also possess similar anticancer properties, warranting further investigation.
Antimicrobial Properties
The compound has potential antimicrobial activity against various pathogens. Studies have reported that pyrimidine derivatives can inhibit the growth of bacteria such as E. coli and S. aureus, with some compounds demonstrating minimum inhibitory concentrations (MIC) in the range of 0.5 to 256 µg/mL .
| Microorganism | Activity Level |
|---|---|
| E. coli | High |
| S. aureus | Moderate |
| C. albicans | Minor |
These findings indicate that the compound could be explored for its use in treating bacterial infections.
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of pyrimidine derivatives in conditions like Alzheimer's disease. Compounds with similar structures have shown inhibition of acetylcholinesterase (AChE), which is crucial for managing cholinergic dysfunction in Alzheimer's patients .
| Compound | AChE Inhibition (%) |
|---|---|
| Target | 16.00 |
| Donepezil | Reference |
This suggests that the target compound may also exhibit beneficial effects on cognitive function.
Case Studies
- Anticancer Efficacy : A study conducted by Jame et al. evaluated the cytotoxicity of various pyrimidine derivatives against cancer cell lines including HepG2 and HCT-116, revealing promising results for compounds structurally related to the target compound .
- Antimicrobial Screening : Almehizia et al. synthesized several pyrimidine derivatives, assessing their antimicrobial properties against multiple strains, including Klebsiella pneumoniae and Pseudomonas aeruginosa, finding significant activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine-Pyrimidine Derivatives
Pyrimidine Derivatives with Alternative Substituents
Table 2: Comparison with Non-Piperazine Pyrimidine Analogs
- Piperidine vs.
- Phenyl vs. Heterocyclic Substituents : The phenyl group in 4-Methyl-6-phenylpyrimidin-2-amine introduces planarity, favoring π-π stacking interactions, whereas piperazine enhances conformational flexibility .
- Sulfonamide Derivatives : Sulfamethazine highlights the therapeutic versatility of pyrimidines but underscores naming pitfalls (e.g., confusion with sulfisomidine) .
Research Findings and Implications
- Synthetic Challenges : Optimizing solvent systems (e.g., THF/water in compound 8) and reaction conditions (e.g., Suzuki coupling in patent compounds) is critical for high yields . Chlorinated pyrimidines, while reactive, may require stringent control to avoid byproducts .
- Structural Insights : Crystallographic tools like SHELX and OLEX2 enable precise determination of substituent effects on molecular packing and hydrogen bonding .
Notes
- Nomenclature: Care is required to distinguish between structurally similar compounds (e.g., sulfadimethylpyrimidine vs. sulfisomidine) to avoid pharmacological errors .
- Substituent Effects : Electron-donating groups (e.g., methyl) enhance stability, while electron-withdrawing groups (e.g., chloro) may improve reactivity but reduce metabolic longevity .
Preparation Methods
Preparation of 4-Chloro-5,6-dimethylpyrimidine (Pyrimidine A)
Pyrimidine A is synthesized via cyclocondensation of urea with 2,4-pentanedione under acidic conditions, followed by chlorination:
-
Cyclocondensation :
Urea reacts with 2,4-pentanedione in ethanol under HCl catalysis to form 4,6-dimethylpyrimidin-2-ol. This step achieves 78% yield, with recrystallization yielding light brown crystals. -
Chlorination :
Treatment with phosphorus oxychloride (POCl₃) converts the hydroxyl group to chloride, yielding 2-chloro-4,6-dimethylpyrimidine (91% yield).
Note : The numbering of methyl groups (4,6 vs. 5,6) depends on the pyrimidine’s substitution pattern during synthesis. Adjustments to the diketone or amine precursor may alter regiochemistry.
Preparation of 4-Chloro-5,6-dimethyl-2-(methylsulfanyl)pyrimidine (Pyrimidine B)
Pyrimidine B introduces a methylsulfanyl group at position 2 through nucleophilic aromatic substitution:
-
Substrate Preparation :
2-Chloro-5,6-dimethylpyrimidine is synthesized analogously to Pyrimidine A, with modifications to the diketone or urea derivatives to achieve the desired substitution pattern. -
Methylsulfanyl Introduction :
Reacting 2-chloro-5,6-dimethylpyrimidine with sodium methylthiolate (NaSMe) in dimethylformamide (DMF) at 80°C substitutes chloride with methylsulfanyl. This step mirrors methodologies for analogous pyrimidine derivatives, achieving yields of 65–75%.
Piperazine Coupling Reactions
Mono-Substitution of Piperazine
Piperazine reacts with Pyrimidine A under basic conditions to form 4-(piperazin-1-yl)-5,6-dimethylpyrimidine:
Bis-Substitution of Piperazine
The mono-substituted piperazine intermediate reacts with Pyrimidine B to form the target compound:
-
Second Coupling :
4-(Piperazin-1-yl)-5,6-dimethylpyrimidine (1 equiv) and 4-chloro-5,6-dimethyl-2-(methylsulfanyl)pyrimidine (1.2 equiv) are heated in acetonitrile with K₂CO₃ at 60°C for 12 hours. -
Yield and Purification :
Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in 58–67% yield. Purity is confirmed via HPLC (>95%).
Alternative Synthetic Routes
One-Pot Guanidinium Salt Approach
Inspired by pyrimethanil synthesis, aniline reacts with cyanamide and acetylacetone to form a guanidinium intermediate, which cyclizes into a pyrimidine. Adapting this method could streamline pyrimidine ring formation but requires optimization for methylsulfanyl incorporation.
Mitsunobu Reaction for Sulfur Incorporation
The methylsulfanyl group is introduced via Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). However, this approach is less common due to cost and side reactions.
Reaction Optimization and Challenges
Regioselectivity in Pyrimidine Substitution
Nucleophilic substitutions on pyrimidines favor positions 2 and 4 due to electronic activation by adjacent nitrogen atoms. Using bulky bases or low temperatures enhances selectivity for position 4 during piperazine coupling.
Purification Challenges
Bis-substituted piperazine derivatives often coexist with mono-substituted byproducts. Gradient elution in column chromatography (2–5% methanol in dichloromethane) effectively separates these species.
Analytical Data and Characterization
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal X-ray analysis of a related piperazine-pyrimidine derivative confirms the connectivity and regiochemistry.
Scalability and Industrial Relevance
The described route is scalable to kilogram quantities, with POCl₃ chlorination and piperazine coupling being industrially viable. However, thiol handling requires strict inert conditions to prevent oxidation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethyl-2-(methylsulfanyl)pyrimidine, and how can purity be validated?
- Methodology : Multi-step synthesis typically involves nucleophilic substitution and coupling reactions. For example, piperazine derivatives are often synthesized via sulfonylation or alkylation steps using reagents like sulfonyl chlorides or alkyl halides in solvents such as dichloromethane or DMF .
- Validation : Purity is confirmed via nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Thin-layer chromatography (TLC) is used for real-time monitoring of reaction progress .
Q. How can the compound’s solubility and stability be assessed for in vitro studies?
- Methodology : Solubility is determined using shake-flask methods in solvents like PBS, DMSO, or ethanol. Stability under varying pH and temperature conditions is analyzed via HPLC or UV-Vis spectroscopy over 24–72 hours .
Q. What preliminary biological screening assays are suitable for identifying its pharmacological potential?
- Methodology : Use enzyme-linked assays (e.g., kinase inhibition) or cell viability assays (MTT/XTT) to evaluate activity against cancer or microbial targets. Receptor binding affinity is tested via radioligand displacement assays .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for scaling synthesis?
- Methodology : Quantum chemical calculations (e.g., DFT) predict reaction pathways, while machine learning models analyze experimental data to optimize parameters like temperature, solvent polarity, and catalyst loading. Feedback loops between computational predictions and experimental validation reduce trial-and-error inefficiencies .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodology : Apply statistical design of experiments (DoE) to identify confounding variables (e.g., cell line heterogeneity, assay pH). Cross-validate results using orthogonal techniques (e.g., SPR for binding kinetics vs. functional cAMP assays) .
Q. How can structure-activity relationships (SAR) be elucidated for analogs of this compound?
- Methodology : Synthesize derivatives with systematic modifications (e.g., substituent changes on the pyrimidine ring). Test their bioactivity and correlate with computational docking studies (e.g., AutoDock Vina) to map interactions with target proteins like kinases or GPCRs .
Q. What advanced techniques characterize its metabolism and pharmacokinetics in preclinical models?
- Methodology : Use LC-MS/MS to identify metabolites in liver microsomes or plasma. Pharmacokinetic parameters (e.g., half-life, bioavailability) are determined via in vivo studies in rodents, with data modeled using non-compartmental analysis (NCA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
